molecular formula C15H16ClN3S B12468288 1-(4-Chlorobenzyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea

1-(4-Chlorobenzyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea

Cat. No.: B12468288
M. Wt: 305.8 g/mol
InChI Key: PAIVWVULROWTFI-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 4-chlorobenzyl chloride with 3-methylpyridine-3-carboxaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with thiourea under reflux conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of bacterial glutamate racemase, thereby preventing the enzyme from catalyzing the conversion of L-glutamate to D-glutamate. This inhibition disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C15H16ClN3S

Molecular Weight

305.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C15H16ClN3S/c1-17-15(20)19(11-13-3-2-8-18-9-13)10-12-4-6-14(16)7-5-12/h2-9H,10-11H2,1H3,(H,17,20)

InChI Key

PAIVWVULROWTFI-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N(CC1=CC=C(C=C1)Cl)CC2=CN=CC=C2

Origin of Product

United States

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